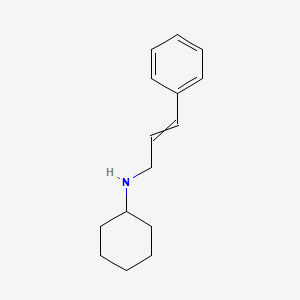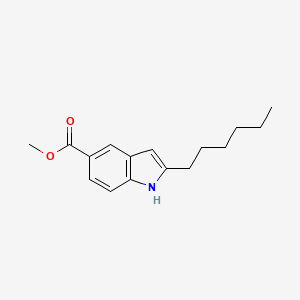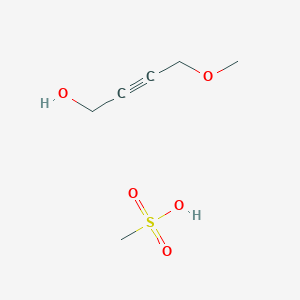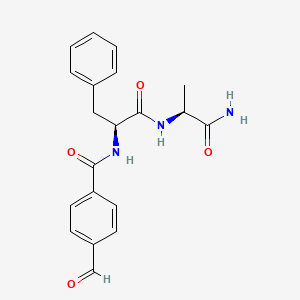![molecular formula C12H16Cl2F9NO2 B15165847 2-Propanol, 1,1'-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)imino]bis[3-chloro- CAS No. 194735-07-4](/img/structure/B15165847.png)
2-Propanol, 1,1'-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)imino]bis[3-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1,1’-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)imino]bis[3-chloro-] is a complex organic compound with the molecular formula C12H16Cl2F9NO2 . This compound is characterized by the presence of a nonafluorohexyl group, which imparts unique chemical properties, including high stability and resistance to degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,1’-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)imino]bis[3-chloro-] typically involves the reaction of 3-chloro-2-propanol with a nonafluorohexylamine derivative . The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the imino linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Propanol, 1,1’-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)imino]bis[3-chloro-] undergoes various chemical reactions, including:
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol groups results in the formation of ketones or aldehydes, while reduction can yield primary or secondary alcohols .
Aplicaciones Científicas De Investigación
2-Propanol, 1,1’-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)imino]bis[3-chloro-] has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Propanol, 1,1’-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)imino]bis[3-chloro-] involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions . The nonafluorohexyl group enhances the compound’s ability to penetrate biological membranes, making it effective in various applications .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A similar compound with fewer fluorine atoms, used in similar applications but with different chemical properties.
2-Propanol: A simpler alcohol with a wide range of uses but lacking the unique properties imparted by the nonafluorohexyl group.
Uniqueness
The presence of the nonafluorohexyl group in 2-Propanol, 1,1’-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)imino]bis[3-chloro-] makes it unique among similar compounds. This group provides enhanced stability, resistance to degradation, and improved interaction with biological membranes .
Propiedades
Número CAS |
194735-07-4 |
|---|---|
Fórmula molecular |
C12H16Cl2F9NO2 |
Peso molecular |
448.15 g/mol |
Nombre IUPAC |
1-chloro-3-[(3-chloro-2-hydroxypropyl)-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)amino]propan-2-ol |
InChI |
InChI=1S/C12H16Cl2F9NO2/c13-3-7(25)5-24(6-8(26)4-14)2-1-9(15,16)10(17,18)11(19,20)12(21,22)23/h7-8,25-26H,1-6H2 |
Clave InChI |
LQJKWFDJGGLSFM-UHFFFAOYSA-N |
SMILES canónico |
C(CN(CC(CCl)O)CC(CCl)O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanoic acid, 3-[(1S)-1-[(1S,3aR,4S,7aR)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-7a-methyl-1H-inden-1-yl]ethoxy]-, ethyl ester](/img/structure/B15165764.png)

![Methyl 4-{[(trimethylsilyl)oxy]imino}but-2-enoate](/img/structure/B15165773.png)
![N'-(2,2-diphenylethyl)-N-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B15165778.png)
![lithium;2,5-dimethyl-6H-indeno[2,1-b]indol-6-ide](/img/structure/B15165788.png)
![1,1,2-Trimethyl-1H-benzo[E]indol-6-OL](/img/structure/B15165794.png)
![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B15165802.png)




![{Nitrilotris[(ethane-2,1-diyl)azanediylmethylene]}tris[phenyl(phosphinic acid)]](/img/structure/B15165842.png)
![4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]-N-[(naphthalen-2-yl)methyl]pyridin-2-amine](/img/structure/B15165853.png)

